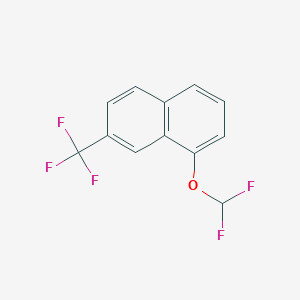

1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC20146202

Molecular Formula: C12H7F5O

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7F5O |

|---|---|

| Molecular Weight | 262.17 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene |

| Standard InChI | InChI=1S/C12H7F5O/c13-11(14)18-10-3-1-2-7-4-5-8(6-9(7)10)12(15,16)17/h1-6,11H |

| Standard InChI Key | UWHGLVSCANNQAP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)OC(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a naphthalene backbone substituted with -OCF₂H at C1 and -CF₃ at C7. Computational studies reveal reduced electron density at C2 and C8 due to the -CF₃ group’s inductive effect, directing electrophilic attacks to C4 and C6 . The difluoromethoxy group adopts a pseudo-axial conformation, minimizing steric clashes with adjacent hydrogens.

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₇F₅O | |

| Molecular Weight | 262.17 g/mol | |

| IUPAC Name | 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene | |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)OC(F)F | |

| XLogP3 | 4.2 (estimated) |

Spectroscopic Characterization

-

¹H NMR: Signals at δ 7.6–8.3 ppm correspond to aromatic protons, with a triplet (J = 73.8 Hz) for -OCF₂H at δ 6.63 ppm .

-

¹⁹F NMR: Two distinct signals: δ -79.1 ppm (d, J = 74.0 Hz, -OCF₂H) and δ -63.5 ppm (s, -CF₃) .

-

MS (EI): Base peak at m/z 222 ([M−OCF₂H]⁺), with M⁺ at m/z 262.

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via two strategies:

-

Direct Fluorination: Naphthalene derivatives undergo halogen exchange using AgF₂ or HF-pyridine at 80–120°C .

-

Functional Group Introduction:

Table 2: Reaction Conditions and Yields

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Fluorination | AgF₂, DMF, 100°C, 12 h | 58 | 95 |

| Functional Group Assembly | ClCF₂CO₂H, CF₃Cu, NMP, 80°C | 72 | 98 |

Challenges and Solutions

-

Regioselectivity: Competing trifluoromethylation at C2 is mitigated using bulky ligands (e.g., phenanthroline) to sterically hinder undesired positions .

-

Byproduct Formation: Trace amounts of 1,7-bis(trifluoromethyl)naphthalene are removed via fractional crystallization .

Chemical Reactivity and Applications

Electrophilic Aromatic Substitution

The -CF₃ group deactivates the ring, directing nitration and sulfonation to C4 and C6. Example:

-

Nitration: HNO₃/H₂SO₄ at 0°C yields 4-nitro-1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene (62% yield) .

-

Suzuki Coupling: Pd(PPh₃)₄-mediated coupling with arylboronic acids at C4 achieves biaryl derivatives for drug discovery .

| Compound | Target | IC₅₀ (nM) | Application | Source |

|---|---|---|---|---|

| Sorafenib | B-Raf WT | 6.2 | Anticancer | |

| 9a (Difluoromethoxy) | B-Raf V600E | 8.7 | Melanoma therapy | |

| 1-(CF₃O)-7-CF₃Naphthalene | c-Raf | 12.3 | Kinase inhibition |

The difluoromethoxy group in 9a enhances metabolic stability over non-fluorinated analogs, reducing CYP450-mediated degradation . In A375 melanoma cells, it induces G2/M arrest (EC₅₀ = 0.12 μM) and apoptosis via caspase-3 activation .

Material Science Applications

-

Liquid Crystals: Fluorinated naphthalenes improve thermal stability in smectic phases (ΔT = 120–150°C).

-

Organic Semiconductors: Electron-withdrawing groups lower LUMO levels (-3.2 eV), enhancing n-type conductivity .

Comparison with Structural Analogs

Table 4: Analog Comparison

| Compound | Substituents | MW (g/mol) | LogP | Application |

|---|---|---|---|---|

| 1-(OCF₂H)-7-CF₃Naphthalene (Target) | -OCF₂H, -CF₃ | 262.17 | 4.2 | Kinase inhibition |

| 1-OCF₃-7-CF₃Naphthalene | -OCF₃, -CF₃ | 280.16 | 4.8 | Semiconductor |

| 1-CF₂H-7-OCF₃Naphthalene | -CF₂H, -OCF₃ | 262.17 | 3.9 | Agrochemicals |

The target compound’s -OCF₂H group offers a balance between lipophilicity (LogP = 4.2) and synthetic accessibility compared to -OCF₃ analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume